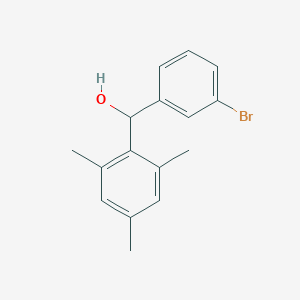

(3-Bromophenyl)(mesityl)methanol

Description

Structure

3D Structure

Properties

IUPAC Name |

(3-bromophenyl)-(2,4,6-trimethylphenyl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17BrO/c1-10-7-11(2)15(12(3)8-10)16(18)13-5-4-6-14(17)9-13/h4-9,16,18H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNFKRFXCGAKOGC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)C(C2=CC(=CC=C2)Br)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Bromophenyl Mesityl Methanol and Its Derivatives

Reductive Synthesis Routes to Diarylmethanols

A common and direct approach to (3-Bromophenyl)(mesityl)methanol is the reduction of its corresponding ketone precursor, (3-bromophenyl)(mesityl)methanone. This ketone can be synthesized via Friedel-Crafts acylation. The subsequent reduction of the carbonyl group yields the desired diarylalkanol. The choice of reducing agent and strategy dictates the stereochemical outcome, which is critical when chiral centers are present.

For the synthesis of non-racemic diarylmethanols, the enantioselective reduction of the prochiral diaryl ketone is a highly effective strategy. acs.org This is typically achieved using chiral catalysts that can differentiate between the two enantiotopic faces of the carbonyl group.

One prominent method involves copper-catalyzed hydrosilylation. The use of a chiral phosphine (B1218219) ligand, such as (R)-(-)-(DTBM-SEGPHOS), in conjunction with a copper hydride (CuH) source, facilitates the highly enantioselective 1,2-hydrosilylation of prochiral diaryl ketones. acs.org This approach has been shown to produce a variety of non-racemic diarylmethanols with high enantiomeric excess (ee). While specific data for (3-bromophenyl)(mesityl)methanone is not detailed, the general applicability of the method is well-established for structurally similar diaryl ketones.

Another powerful set of tools for asymmetric ketone reduction are biocatalysts, particularly alcohol dehydrogenases (ADHs). mdpi.com These enzymes, often used as whole-cell systems (e.g., E. coli), can exhibit exquisite stereoselectivity. By selecting the appropriate enzyme from a library, it is often possible to access either enantiomer of the desired alcohol with high enantiomeric and diastereomeric purity. mdpi.com

Table 1: Representative Enantioselective Reduction Methods for Diaryl Ketones

| Catalyst System | Reductant | Substrate Type | Typical Enantiomeric Excess (ee) |

| (R)-(−)-(DTBM-SEGPHOS)CuH | Hydrosilane | Diaryl Ketone | >90% |

| Alcohol Dehydrogenase (ADH) | Isopropanol or Glucose/GDH | Diaryl Ketone | 74-99% |

This table presents generalized data for the classes of reactions discussed and may not reflect the exact results for (3-Bromophenyl)(mesityl)methanone.

Diastereoselective synthesis becomes relevant when a molecule contains one or more pre-existing stereocenters, and a new one is formed during a reaction. numberanalytics.com The goal is to control the formation of the new stereocenter in relation to the existing one(s), leading to a preference for one diastereomer over others. numberanalytics.com

In the context of producing this compound, which itself is prochiral and lacks other stereocenters, diastereoselectivity is not inherently a factor in its direct synthesis. However, if a derivative of this compound were synthesized from a precursor already containing a chiral center, the principles of diastereoselective reduction would apply. For example, in the reduction of β-keto esters or 1,4-diones, the stereochemical outcome of the reduction of one ketone is influenced by the stereochemistry of an adjacent hydroxyl group or other functional group. mdpi.comsemanticscholar.org The formation of one diastereomer over another is governed by the difference in the energy of the transition states leading to the products, a principle explained by the Curtin-Hammett model. numberanalytics.com

Organometallic Additions for C-C Bond Formation

The construction of the this compound framework can be efficiently achieved by forming the central carbon-carbon bond through the nucleophilic addition of an organometallic reagent to a carbonyl compound. libretexts.org This approach offers two primary retrosynthetic pathways:

Addition of a mesityl-organometallic reagent to 3-bromobenzaldehyde (B42254).

Addition of a 3-bromophenyl-organometallic reagent to 2,4,6-trimethylbenzaldehyde (B22134) (mesitylaldehyde).

Grignard reagents (R-MgX) are powerful carbon nucleophiles widely used for additions to aldehydes and ketones. libretexts.org The synthesis of this compound can be accomplished by reacting mesitylmagnesium bromide with 3-bromobenzaldehyde. The Grignard reagent is typically prepared by reacting bromomesitylene with magnesium metal in an ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). libretexts.orgorgsyn.org

Reaction Scheme for Grignard Synthesis:

(Image is a representative scheme)

(Image is a representative scheme)

The reaction is generally followed by an aqueous acidic workup (e.g., with NH₄Cl or dilute HCl) to protonate the intermediate alkoxide and yield the final alcohol product.

Table 2: Typical Conditions for Grignard Reagent Synthesis

| Component | Role | Typical Material | Solvent |

| Aryl Halide | Grignard Precursor | Bromomesitylene | Tetrahydrofuran (THF) or Diethyl Ether |

| Metal | Reagent Formation | Magnesium (Mg) turnings | Tetrahydrofuran (THF) or Diethyl Ether |

| Carbonyl | Electrophile | 3-Bromobenzaldehyde | Tetrahydrofuran (THF) or Diethyl Ether |

| Workup | Protonation | Aqueous NH₄Cl or HCl | N/A |

Organolithium reagents (R-Li) serve as highly reactive alternatives to Grignard reagents. wikipedia.orgnumberanalytics.com They are typically more reactive and can be prepared by reacting an alkyl or aryl halide with lithium metal or through a lithium-halogen exchange. wikipedia.orgyoutube.com

For the synthesis of this compound, one could employ mesityllithium, formed from bromomesitylene and n-butyllithium, which then adds to 3-bromobenzaldehyde. Alternatively, 3-bromophenyllithium could be generated and reacted with mesitylaldehyde. nih.gov Due to their high basicity, these reactions must be carried out under anhydrous conditions and at low temperatures to prevent side reactions. libretexts.orgnumberanalytics.com The polar nature of the C-Li bond makes these reagents potent nucleophiles for addition to carbonyl compounds. wikipedia.org

Multi-Component Reaction Pathways Incorporating Halogenated Arenes and Carbonyl Precursors

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product, offer a highly efficient route to complex molecules. A relevant MCR for this synthesis is the Barbier-type reaction. In this one-pot process, an aryl halide (e.g., bromomesitylene), a carbonyl compound (3-bromobenzaldehyde), and a metal (such as magnesium, indium, or zinc) are all mixed together.

The metal reductively inserts into the carbon-halogen bond in situ to generate the organometallic nucleophile, which immediately adds to the present carbonyl compound. This avoids the separate step of pre-forming the organometallic reagent and can sometimes improve yields by minimizing side reactions associated with the isolated, highly reactive reagent.

A more advanced strategy involves the catalytic asymmetric addition of organozinc reagents generated in situ. For instance, an aryl bromide can undergo a lithium-bromide exchange with n-BuLi, followed by transmetalation with zinc chloride (ZnCl₂) to form an arylzinc species. nih.gov This organozinc reagent can then be used in catalytic asymmetric additions to aldehydes to produce enantioenriched diarylmethanols. nih.gov

Advanced Synthetic Strategies for Complex Molecular Architectures

The construction of complex molecules featuring the this compound core in an enantiomerically pure form relies on two primary approaches: the direct, stereocontrolled synthesis of a single enantiomer or the separation of a racemic mixture into its constituent enantiomers. Both strategies have seen significant advancements, offering chemists powerful tools to access these valuable chiral building blocks.

Stereocontrolled Access to Enantiopure this compound

The most efficient method for producing a single enantiomer of this compound is through asymmetric synthesis, which creates the desired stereocenter with a high degree of selectivity. A prominent strategy in this regard is the enantioselective reduction of the corresponding prochiral ketone, (3-bromophenyl)(mesityl)methanone.

Enantioselective Ketone Reduction:

This approach utilizes a chiral catalyst or reagent to influence the facial selectivity of hydride attack on the carbonyl group of (3-bromophenyl)(mesityl)methanone. Transition metal catalysts, particularly those based on ruthenium, rhodium, and iridium, complexed with chiral ligands, have proven highly effective for the asymmetric reduction of a wide range of ketones. While specific data for the reduction of (3-bromophenyl)(mesityl)methanone is not extensively documented, established protocols for structurally similar diaryl ketones provide a strong basis for a successful synthetic design.

For instance, catalysts derived from chiral diamines and amino alcohols in combination with a hydride source like borane (B79455) or its derivatives are known to afford high enantioselectivity. The steric bulk of the mesityl group and the electronic nature of the 3-bromophenyl group are key factors that would influence the choice of both the metal catalyst and the chiral ligand to achieve optimal stereocontrol.

| Catalyst System | Reductant | Typical Substrate | Potential Application to (3-Bromophenyl)(mesityl)methanone |

| Ru(II)-Chiral Diamine Complex | Isopropanol | Aromatic Ketones | High potential for enantioselective reduction due to proven efficacy with diaryl systems. |

| Rh(I)-Chiral Bisphosphine (e.g., BINAP) | H₂ | Aryl Alkyl Ketones | Potentially effective, though optimization for the specific steric and electronic demands would be necessary. |

| Chiral Oxazaborolidine (CBS) Catalyst | Borane (BH₃) | General Ketones | A well-established method that could be readily applied, with enantioselectivity dependent on the specific CBS reagent used. |

The enantiomeric excess (e.e.) of the resulting this compound would be highly dependent on the precise reaction conditions, including temperature, solvent, and the specific chiral ligand employed.

Chiral Resolution Techniques Applied to Diarylmethanol Racemates

When a stereocontrolled synthesis is not feasible or desired, the resolution of a racemic mixture of this compound presents a viable alternative for obtaining the pure enantiomers. This involves separating the two enantiomers, which have identical physical properties, by converting them into diastereomers with distinct physical properties.

Classical Chemical Resolution:

A well-established method for chiral resolution is the formation of diastereomeric salts. researchgate.netnih.gov This involves reacting the racemic alcohol with an enantiomerically pure chiral resolving agent, typically a chiral acid or base, to form a pair of diastereomeric salts. researchgate.netnih.gov These salts, having different solubilities, can then be separated by fractional crystallization. researchgate.net Subsequent removal of the resolving agent regenerates the enantiomerically pure alcohol.

For this compound, which is an alcohol, chiral carboxylic acids are suitable resolving agents. Examples of commonly used resolving agents include:

(+)- or (-)-Tartaric acid

(+)- or (-)-Mandelic acid nih.gov

(+)- or (-)-Camphorsulfonic acid

The efficiency of the resolution depends on the choice of the resolving agent and the solvent system, which influences the crystallization and the difference in solubility between the diastereomeric salts.

Enzymatic Kinetic Resolution:

A more modern and often highly selective method for resolving racemic alcohols is enzymatic kinetic resolution. wikipedia.org This technique utilizes enzymes, most commonly lipases, which can selectively acylate one enantiomer of the alcohol at a much faster rate than the other. This results in a mixture of one enantiomer as the acylated product and the other as the unreacted alcohol, which can then be separated by standard chromatographic techniques.

Lipases such as Candida antarctica lipase (B570770) B (CALB), Pseudomonas cepacia lipase (PCL), and Candida rugosa lipase (CRL) are widely used for the kinetic resolution of secondary alcohols, including diarylmethanols. The choice of the acyl donor (e.g., vinyl acetate, isopropenyl acetate) and the reaction medium (typically an organic solvent) are critical parameters for achieving high enantioselectivity (E-value).

| Resolution Method | Resolving Agent/Enzyme | Principle | Applicability to this compound |

| Classical Chemical Resolution | Chiral Carboxylic Acids (e.g., Tartaric Acid, Mandelic Acid) | Formation of separable diastereomeric salts. researchgate.netnih.gov | A robust and well-established method, though it can be labor-intensive and may require optimization of the resolving agent and solvent. |

| Enzymatic Kinetic Resolution | Lipases (e.g., CALB, PCL) | Enantioselective acylation of one enantiomer. | High potential for excellent enantioselectivity, particularly given the success with other bulky diarylmethanols. This method is often considered "greener" than classical resolution. |

| Chiral Chromatography | Chiral Stationary Phase (CSP) | Differential interaction of enantiomers with a chiral solid support. | An analytical and preparative tool that can provide high purity enantiomers, though it can be costly for large-scale separations. |

The development of advanced synthetic strategies, including both stereocontrolled synthesis and efficient chiral resolution techniques, is paramount for the production of enantiopure this compound. The choice between these approaches will depend on various factors, including the desired scale of production, cost-effectiveness, and the specific requirements of the target application.

Reactivity and Mechanistic Studies of 3 Bromophenyl Mesityl Methanol

Chemical Transformations of the Hydroxyl Group

The hydroxyl group in (3-bromophenyl)(mesityl)methanol is a key site for a variety of chemical modifications, including oxidation, substitution, and derivatization reactions.

Oxidation Reactions to Carbonyls

The oxidation of the secondary alcohol in this compound to the corresponding ketone, (3-bromophenyl)(mesityl)ketone, is a fundamental transformation. Various oxidizing agents can be employed for this purpose, with the choice of reagent often dictated by the desired reaction conditions and substrate tolerance. Common methods for the oxidation of diarylmethanols are applicable here, although specific studies on this compound are not extensively documented in publicly available literature. It is reasonable to extrapolate that standard oxidants like pyridinium (B92312) chlorochromate (PCC), pyridinium dichromate (PDC), or Swern and Dess-Martin periodinane oxidations would be effective.

Nucleophilic Substitution Reactions

The hydroxyl group can be substituted by various nucleophiles, typically after activation to a better leaving group. For instance, conversion of the alcohol to the corresponding bromide or chloride can be achieved using reagents like phosphorus tribromide or thionyl chloride. The resulting benzylic halide is then susceptible to nucleophilic attack. The bulky mesityl group can sterically hinder the approach of the nucleophile, potentially affecting reaction rates.

Esterification and Etherification Reactions

Esterification of this compound can be accomplished through reaction with carboxylic acids or their derivatives, such as acid chlorides or anhydrides, often in the presence of an acid catalyst or a base. Similarly, etherification can be achieved by reacting the alcohol with an alkyl halide under basic conditions (Williamson ether synthesis) or via other methods like the use of diazomethane (B1218177) in the presence of a Lewis acid. These reactions lead to the formation of esters and ethers, respectively, thereby modifying the properties of the parent molecule.

Functionalization of the Bromophenyl Moiety

The carbon-bromine bond in the 3-bromophenyl ring provides a versatile handle for a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions, primarily through transition-metal catalysis.

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Negishi)

The bromine atom serves as an excellent leaving group in various palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. This method is highly effective for the formation of biaryl compounds.

Sonogashira Coupling: The Sonogashira reaction couples the aryl bromide with a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. This reaction is a powerful tool for the synthesis of aryl-substituted alkynes.

Negishi Coupling: In the Negishi coupling, an organozinc reagent is coupled with the aryl bromide in the presence of a palladium or nickel catalyst. This reaction is known for its high functional group tolerance.

While these are standard and widely used reactions for aryl bromides, specific examples employing this compound as the substrate are not readily found in the surveyed literature. However, the general principles of these reactions are expected to apply.

Palladium-Catalyzed Carbon-Bromine Bond Functionalization

Beyond the classic cross-coupling reactions, the C-Br bond can undergo various other palladium-catalyzed transformations. These can include amination reactions (Buchwald-Hartwig amination) to form arylamines, cyanation reactions to introduce a nitrile group, and carbonylation reactions to form carboxylic acid derivatives or ketones. The specific conditions for these reactions would need to be optimized for this compound, taking into account the potential for steric hindrance from the mesityl group and the presence of the hydroxyl functionality.

Radical Reactions and Single-Electron Transfer Processes

While the direct observation of radical reactions involving this compound is not extensively documented in the literature, its structural features suggest a propensity for such pathways, particularly under conditions that favor single-electron transfer (SET). The formation of this compound itself, likely through the Grignard reaction of 3-bromobenzaldehyde (B42254) with mesitylmagnesium bromide, can be considered a potential source of radical intermediates.

In reactions involving sterically hindered ketones and Grignard reagents, a SET mechanism can compete with the traditional polar nucleophilic addition. organic-chemistry.org The transfer of an electron from the Grignard reagent to the carbonyl compound generates a ketyl radical anion and a radical cation of the Grignard reagent. For a compound like this compound, reactions that proceed via its corresponding ketone, 3-bromobenzoylmesitylene, could involve SET processes. For instance, its reaction with a Grignard reagent could lead to the formation of a tertiary alcohol, and under certain conditions, this transformation may involve radical intermediates. acs.org

The presence of the aryl bromide in the 3-bromophenyl group also introduces the possibility of radical-anion intermediates in cross-coupling reactions. Single-electron transfer from a suitable donor to the aryl bromide can initiate a radical chain reaction. rsc.org

Reactivity Modulations by the Mesityl Group

The mesityl group, a 2,4,6-trimethylphenyl substituent, is well-known for exerting significant steric and electronic effects that can profoundly influence reaction outcomes. wikipedia.org

Steric Effects on Reaction Pathways and Selectivity

The most prominent feature of the mesityl group is its steric bulk. The two ortho-methyl groups effectively shield the benzylic carbon of this compound, hindering the approach of nucleophiles or other reactants. This steric hindrance can dictate the regioselectivity and stereoselectivity of reactions. wikipedia.org For example, in reactions where the hydroxyl group is a leaving group, the bulky mesityl group would disfavor an S_N2-type mechanism and promote an S_N1-type pathway, proceeding through a sterically accessible carbocation.

The steric hindrance afforded by the mesityl group is a widely exploited strategy in catalysis to enhance selectivity. researchgate.net In the context of this compound, any catalytic process involving the benzylic center would be heavily influenced by the steric demands of the mesityl substituent.

A comparison of the steric bulk of various substituent groups can be illustrated by their A-values, which are derived from the conformational equilibrium of monosubstituted cyclohexanes. wikipedia.org

| Group | A-value (kcal/mol) |

| Hydrogen | 0 |

| Methyl | 1.74 |

| Ethyl | 1.75 |

| Isopropyl | 2.21 |

| tert-Butyl | ~5.0 |

| Mesityl | >5.0 (Estimated) |

This table illustrates the significant steric bulk of the mesityl group compared to other common alkyl substituents.

Electronic Contributions to Aromatic Reactivity

The mesityl group also influences the electronic properties of the molecule, albeit to a lesser extent than its steric effects. The three methyl groups are electron-donating through an inductive effect (+I). wikipedia.org This electron-donating nature increases the electron density of the mesityl ring, making it more nucleophilic and activating it towards electrophilic aromatic substitution. libretexts.org

However, in this compound, the electronic effects of the mesityl group are somewhat remote from the bromophenyl ring, where reactions like nucleophilic aromatic substitution might occur. The primary electronic influence on the bromophenyl ring comes from the bromine atom, which is an electron-withdrawing group via induction (-I) but an electron-donating group via resonance (+M). libretexts.org This duality directs incoming electrophiles to the ortho and para positions relative to the bromine. wikipedia.org

Investigations into Reaction Mechanisms

Understanding the precise mechanisms of reactions involving this compound would require detailed experimental and computational studies.

Proposed Mechanistic Pathways for Key Transformations

One of the fundamental reactions involving this compound would be its synthesis via the Grignard reaction. The mechanism of the Grignard reaction with sterically hindered aldehydes or ketones can be complex. While often depicted as a polar nucleophilic addition, evidence suggests that for sterically demanding substrates, a SET pathway may be operative. organic-chemistry.orgacs.org

Proposed Grignard Reaction Mechanism:

Polar Mechanism: The nucleophilic carbon of the mesitylmagnesium bromide directly attacks the electrophilic carbonyl carbon of 3-bromobenzaldehyde.

SET Mechanism: An electron is transferred from the Grignard reagent to the aldehyde, forming a magnesium ketyl radical anion and a mesityl radical. These intermediates then combine to form the product.

Another key transformation would be reactions involving the hydroxyl group, such as dehydration to form an alkene or substitution to introduce other functional groups. The significant steric hindrance from the mesityl group would likely favor unimolecular reaction mechanisms (S_N1 or E1) that proceed through a carbocation intermediate. The stability of the resulting benzylic carbocation would be enhanced by both the mesityl and 3-bromophenyl rings through resonance.

Identification and Characterization of Reaction Intermediates

The definitive elucidation of reaction mechanisms hinges on the detection and characterization of transient intermediates. In the context of this compound, this would involve a range of spectroscopic and analytical techniques.

For radical intermediates, such as those proposed in SET pathways, electron paramagnetic resonance (EPR) spectroscopy would be a crucial tool for their direct observation. acs.org The use of radical traps could also provide indirect evidence for their existence.

Carbocation intermediates, which are likely in S_N1 or E1 reactions, could potentially be observed under superacidic conditions using nuclear magnetic resonance (NMR) spectroscopy at low temperatures.

The following table outlines potential intermediates and the techniques that could be used for their characterization:

| Potential Intermediate | Generating Reaction | Potential Characterization Technique |

| Magnesium Ketyl Radical Anion | Grignard Reaction (SET Pathway) | Electron Paramagnetic Resonance (EPR) Spectroscopy |

| Benzylic Carbocation | Dehydration or S_N1 Substitution | Low-Temperature Nuclear Magnetic Resonance (NMR) Spectroscopy |

| Aryl Radical | Homolytic Cleavage of C-Br Bond | Radical Trapping Experiments, EPR Spectroscopy |

Further computational studies, such as density functional theory (DFT) calculations, could provide valuable insights into the energetics of different mechanistic pathways and the structures of transition states and intermediates. acs.org

Catalytic Transformations of this compound Remain Undocumented in Publicly Available Scientific Literature

Despite a comprehensive search of scientific databases and scholarly articles, no specific information regarding the catalytic cycles and transformations of the chemical compound this compound has been found.

Extensive queries aimed at uncovering research on the reactivity, mechanistic studies, and particularly the catalytic behavior of this compound have yielded no relevant results. The scientific literature that is publicly accessible does not appear to contain studies detailing the catalytic cycles in which this specific diaryl-methanol derivative participates.

While general information exists on the catalytic transformations of the broader class of diarylmethanols and the catalytic reactions involving methanol (B129727) itself, these findings are not directly applicable to the unique structure and reactivity that would be expected from this compound. The presence of the bromo-substituted phenyl group and the sterically hindering mesityl group would impart specific electronic and steric properties that would govern its behavior in a catalytic system. However, without dedicated research on this compound, any discussion of its catalytic cycles would be purely speculative and scientifically unfounded.

Consequently, it is not possible to provide an article on the "" with a focus on "Catalytic Cycles and Their Role in this compound Transformations" as requested, due to the absence of the necessary scientific data.

This lack of information presents a potential area for future research within the field of organic chemistry and catalysis. Investigating the catalytic potential of this compound could reveal novel reaction pathways and applications.

Derivatization and Functional Group Interconversions

Preparation of Chiral Ligands and Organocatalysts from (3-Bromophenyl)(mesityl)methanol

The development of chiral ligands and organocatalysts is a cornerstone of asymmetric synthesis, enabling the production of enantiomerically pure compounds. While direct transformations of this compound into such catalysts are not extensively documented in publicly available research, the structural motifs present in the molecule are analogous to precursors used in the synthesis of established catalyst classes.

Phosphine-based ligands are ubiquitous in transition-metal catalysis. The synthesis of such ligands often involves the reaction of an organometallic reagent with a suitable phosphorus electrophile. In a hypothetical pathway, this compound could be converted to its corresponding phosphine (B1218219) derivative. This would typically involve the conversion of the alcohol to a leaving group, followed by substitution with a phosphine anion or, more commonly, conversion to an organometallic species that can then react with a phosphorus halide. The steric bulk provided by the mesityl group and the electronic properties influenced by the bromophenyl moiety could impart unique properties to the resulting phosphine ligand, potentially influencing the stereoselectivity and activity of metal complexes derived from it.

The rigid framework of this compound makes it an interesting candidate for the development of scaffolding ligands. These ligands pre-organize the catalytic environment, which can lead to high levels of stereocontrol. The synthesis of such ligands from this compound would likely involve multi-step sequences to introduce coordinating groups and to potentially resolve the chiral center at the benzylic position. The resulting chiral diols, amino alcohols, or other functionalized derivatives could serve as scaffolds for a variety of asymmetric transformations.

Formation of High-Valent Iodine Compounds

Hypervalent iodine reagents are valuable oxidizing agents in organic synthesis due to their mild reaction conditions and high selectivity. The bromo- and iodo-substituted aromatic compounds are common precursors for the synthesis of these reagents. To form a high-valent iodine compound from this compound, the bromine atom would first need to be replaced with iodine, for instance, through a Finkelstein reaction or a metal-catalyzed cross-coupling reaction. The resulting (3-Iodophenyl)(mesityl)methanol could then be oxidized to the corresponding iodine(III) or iodine(V) species using various oxidizing agents like peracids or oxone. These high-valent iodine compounds could then be employed in a range of oxidative transformations.

Construction of Heterocyclic Systems Incorporating the Bromophenyl Moiety

The (3-bromophenyl)methyl portion of this compound can be incorporated into various heterocyclic structures. The bromine atom serves as a handle for cyclization reactions, often through palladium-catalyzed cross-coupling reactions such as the Buchwald-Hartwig amination or the Suzuki coupling. For example, reaction with a suitable amine or boronic acid derivative could lead to the formation of nitrogen- or carbon-containing heterocycles, respectively. The hydroxyl group could also participate in cyclization reactions, for instance, through etherification or by being converted into another functional group that facilitates ring closure.

Introduction of Isotopes for Research Applications

Isotopic labeling is a powerful tool for studying reaction mechanisms and for in vivo imaging techniques like Positron Emission Tomography (PET).

Carbon-11 (B1219553) is a positron-emitting isotope with a short half-life of approximately 20.4 minutes, making it ideal for PET imaging. nih.gov The introduction of a carbon-11 label into this compound or its derivatives would enable the synthesis of PET tracers. A common method for carbon-11 labeling is the methylation of a suitable precursor with [¹¹C]methyl iodide or [¹¹C]methyl triflate. For example, if the hydroxyl group of this compound were deprotonated, the resulting alkoxide could be reacted with [¹¹C]methyl iodide to form the corresponding [¹¹C]methoxy derivative. Alternatively, the bromine atom could be utilized in palladium-catalyzed cross-coupling reactions with a ¹¹C-labeled coupling partner. The resulting radiolabeled tracer could then be used to study biological processes in which the parent molecule is involved.

Fluorine-18 (B77423) Labeling Strategies for Radiolabeled Compounds

The introduction of the positron-emitting radionuclide fluorine-18 (¹⁸F, t½ ≈ 110 min) into bioactive molecules is of paramount importance for the development of radiotracers for Positron Emission Tomography (PET) imaging. nih.govnih.gov For a molecule such as this compound, which lacks a native fluorine atom, the development of robust radiolabeling strategies is a critical step towards its evaluation as a potential PET imaging agent. The derivatization of this compound to introduce ¹⁸F can be approached through several modern radiochemical techniques. These strategies generally fall into two main categories: direct labeling, where the ¹⁸F is attached directly to the aromatic ring, and indirect labeling, which utilizes a pre-labeled ¹⁸F-prosthetic group.

Direct labeling of the aryl ring often requires the synthesis of a suitable precursor from the parent molecule. The primary methods for this approach include nucleophilic aromatic substitution (SₙAr) on an activated ring, and transition-metal-mediated cross-coupling reactions, which have broader substrate scopes.

Hypothetical Direct ¹⁸F-Labeling Strategies

Nucleophilic Aromatic Substitution (SₙAr)

Traditional SₙAr reactions are a cornerstone of ¹⁸F-chemistry, typically requiring an electron-deficient aromatic ring to facilitate the attack of the nucleophilic [¹⁸F]fluoride. nih.gov The phenyl ring of this compound is not inherently electron-deficient. Therefore, a precursor would need to be synthesized that contains a strong electron-withdrawing group (EWG) positioned ortho or para to a suitable leaving group.

One hypothetical approach involves the nitration of the 3-bromophenyl ring. Due to the directing effects of the bromo and diarylmethyl groups, nitration could potentially yield a precursor such as (3-Bromo-6-nitrophenyl)(mesityl)methanol. In this scenario, the nitro group would activate the ring, making the bromine atom susceptible to nucleophilic substitution by [¹⁸F]fluoride.

A second, more common SₙAr strategy involves the use of a diaryliodonium salt precursor. nih.gov These salts are highly effective precursors for radiofluorination. A potential precursor, (3-((4-methoxyphenyl)iodonio)phenyl)(mesityl)methanol triflate, could be synthesized from (3-Iodophenyl)(mesityl)methanol. The radiofluorination would then proceed by displacing the iodonium (B1229267) salt leaving group.

Copper-Mediated Radiofluorination

Copper-mediated radiofluorination has emerged as a powerful tool for labeling both electron-rich and electron-poor arenes, significantly expanding the scope of ¹⁸F-labeled compounds. nih.govresearchgate.net This method often utilizes arylboronic esters or arylstannanes as precursors.

To apply this to this compound, one could first synthesize a boronic ester precursor, such as (Mesityl(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol). This could be achieved via a palladium-catalyzed borylation reaction of the parent compound. The subsequent reaction with [¹⁸F]fluoride would be carried out in the presence of a copper catalyst, like [Cu(OTf)₂(py)₄]. nih.gov

Alternatively, an arylstannane precursor, for instance, (Mesityl(3-(trimethylstannyl)phenyl)methanol), could be prepared. These precursors are also amenable to copper-mediated ¹⁸F-fluorination. nih.gov

The table below summarizes these hypothetical direct labeling strategies.

| Labeling Strategy | Hypothetical Precursor from this compound | Key Reagents for ¹⁸F-Labeling | General Reaction Conditions | Potential Advantages & Disadvantages |

| Nucleophilic Aromatic Substitution (SₙAr) | (3-Bromo-6-nitrophenyl)(mesityl)methanol | [¹⁸F]KF/K₂₂₂, Base | High temperature (e.g., 100-150 °C), aprotic polar solvent (e.g., DMSO, DMF) | Adv: Well-established method. Disadv: Requires harsh conditions; synthesis of precursor can be low-yielding. |

| Diaryliodonium Salt Method | (3-((4-methoxyphenyl)iodonio)phenyl)(mesityl)methanol triflate | [¹⁸F]KF or [¹⁸F]TBAF | Mild to moderate temperatures (e.g., 60-120 °C), various solvents | Adv: High reactivity, often milder conditions than traditional SₙAr. Disadv: Precursor synthesis can be complex. |

| Copper-Mediated Fluorination (Boronic Ester) | (Mesityl(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol) | [¹⁸F]KF/K₂₂₂, [Cu(OTf)₂(py)₄] | Moderate temperatures (e.g., 80-130 °C), polar aprotic solvents | Adv: Broad substrate scope, tolerates various functional groups. Disadv: Requires synthesis of a specific copper catalyst. |

| Copper-Mediated Fluorination (Arylstannane) | (Mesityl(3-(trimethylstannyl)phenyl)methanol) | [¹⁸F]KF, Copper catalyst | Mild to moderate temperatures | Adv: Effective for many arenes. Disadv: Toxicity of tin precursors and byproducts. |

Hypothetical Indirect ¹⁸F-Labeling via Prosthetic Groups

An alternative to direct labeling is the use of ¹⁸F-labeled prosthetic groups. This two-step approach involves first synthesizing a small, reactive molecule containing ¹⁸F, which is then conjugated to the target molecule. nih.govnih.gov This strategy is particularly useful for complex or heat-sensitive molecules, as the final conjugation step can often be performed under mild conditions.

To utilize this method, this compound would first need to be derivatized to introduce a reactive handle for conjugation. For example, the hydroxyl group could be etherified with a linker containing a terminal amine, azide (B81097), or alkyne.

Amine Functionalization: An amino-terminated linker could be introduced, for example, by reacting the hydroxyl group with a protected aminoalkyl halide, followed by deprotection. The resulting amine-functionalized diarylmethane could then be reacted with an ¹⁸F-labeled N-succinimidyl ester, such as N-succinimidyl 4-[¹⁸F]fluorobenzoate ([¹⁸F]SFB).

Azide or Alkyne Functionalization: For "click chemistry" approaches, an azide or alkyne group could be installed. The resulting derivatized diarylmethane could then be reacted with a complementary ¹⁸F-labeled prosthetic group, for example, a [¹⁸F]fluoroaryl alkyne or a [¹⁸F]fluoroaryl azide, via a copper-catalyzed or strain-promoted azide-alkyne cycloaddition.

The table below outlines these hypothetical indirect labeling strategies.

Stereochemical Control and Asymmetric Synthesis

Enantioselective Synthesis of (3-Bromophenyl)(mesityl)methanol

The creation of a single enantiomer of this compound from achiral or racemic starting materials is a key objective in asymmetric synthesis. This is typically achieved through the use of chiral catalysts or auxiliaries that can influence the stereochemical outcome of a reaction.

Role of Chiral Catalysts in Inducing Enantioselectivity

Chiral catalysts are instrumental in the asymmetric synthesis of diarylmethanols, including this compound. These catalysts create a chiral environment that favors the formation of one enantiomer over the other.

One prominent method is the asymmetric hydrogenation of the corresponding diaryl ketone, 3-bromobenzoylmesitylene. Chiral ruthenium-based catalysts, such as those incorporating the RuPHOX ligand, have demonstrated high efficiency in this transformation, yielding chiral diarylmethanols with excellent enantioselectivity (up to 99% ee) and high yields. researchgate.net The reaction typically proceeds under a hydrogen atmosphere, and the catalyst's chiral ligands dictate the facial selectivity of the hydride attack on the prochiral ketone.

Another approach involves the asymmetric addition of an organometallic reagent to an aldehyde. For instance, the addition of a mesityl organometallic species to 3-bromobenzaldehyde (B42254) can be catalyzed by chiral amino alcohols. nih.gov In such systems, the in-situ generated organozinc reagent adds to the aldehyde in the presence of a chiral ligand, leading to the formation of enantioenriched this compound. The choice of the chiral ligand is crucial for achieving high enantioselectivity.

Furthermore, chiral phosphoric acids have emerged as powerful organocatalysts for the asymmetric transfer hydrogenation of diaryl ketones. oaepublish.com These catalysts can activate the ketone and facilitate the transfer of a hydride from a hydrogen source, such as Hantzsch esters or benzothiazoline, in a stereocontrolled manner.

Recent advancements have also seen the use of novel sulfinamide-based chiral ligands in palladium-catalyzed asymmetric C-H alkynylation to produce chiral diarylmethanols with high enantioselectivity. acs.org

Table 1: Examples of Chiral Catalysts in Asymmetric Synthesis

| Catalyst Type | Reaction | Typical Enantiomeric Excess (ee) | Reference |

| RuPHOX-Ru Complex | Asymmetric Hydrogenation | Up to 99% | researchgate.net |

| Chiral Amino Alcohols | Asymmetric Organometallic Addition | >90% | nih.gov |

| Chiral Phosphoric Acids | Asymmetric Transfer Hydrogenation | Up to 96% | oaepublish.com |

| Sulfinamide-Based Ligands | Asymmetric C-H Alkynylation | High | acs.org |

Substrate Control and Chiral Auxiliary Strategies

In addition to chiral catalysts, the inherent stereochemistry of the substrate or the temporary incorporation of a chiral auxiliary can direct the stereochemical outcome of a reaction.

Substrate control relies on existing chiral centers within the molecule to influence the formation of new stereocenters. While less common for the direct synthesis of this compound from achiral precursors, this strategy is fundamental in diastereoselective reactions where the chiral alcohol is used as a starting material.

Chiral auxiliary strategies involve covalently attaching a chiral molecule to the substrate. This auxiliary then directs the stereoselective transformation. For example, a chiral oxazolidinone can be attached to one of the aromatic rings to direct the addition of a nucleophile. researchgate.netuow.edu.au After the desired stereocenter is set, the auxiliary is cleaved to yield the enantioenriched product. This method has been successfully employed in the asymmetric synthesis of various chiral molecules, including proline derivatives. uow.edu.au The choice of the chiral auxiliary and the reaction conditions are critical for achieving high diastereoselectivity. researchgate.netuow.edu.au

Diastereoselective Reactions Utilizing this compound as a Substrate

Once enantioenriched this compound is obtained, its inherent chirality can be used to control the stereochemistry of subsequent reactions, a process known as diastereoselection. The chiral center of the alcohol can influence the approach of reagents to other reactive sites within the molecule or in intermolecular reactions.

For example, in an intramolecular aza-Michael reaction, a chiral substrate can lead to the selective formation of either cis or trans isomers of the resulting heterocyclic product. nih.gov The stereochemical outcome can often be controlled by the choice of an achiral catalyst, such as a Pd(II) complex or a strong Brønsted acid. nih.gov Similarly, in asymmetric conjugate additions, a chiral auxiliary attached to the substrate can direct the approach of a nucleophile, leading to high diastereoselectivity. researchgate.net

Kinetic Resolution of Racemic Mixtures

Kinetic resolution is a widely used method for separating enantiomers from a racemic mixture. This technique relies on the differential rate of reaction of the two enantiomers with a chiral catalyst or reagent.

Enzymatic kinetic resolution is a particularly powerful approach. Lipases are commonly employed to selectively acylate one enantiomer of a racemic alcohol, leaving the other enantiomer unreacted. nih.govresearchgate.netgoogle.comresearchgate.netnih.gov For instance, a racemic mixture of this compound could be subjected to acylation using an acyl donor in the presence of a lipase (B570770) such as Candida antarctica lipase B (CAL-B). researchgate.netresearchgate.net The enzyme's active site, being chiral, will preferentially bind and catalyze the acylation of one enantiomer at a much faster rate. This results in a mixture of one enantiomer in its acylated form and the other in its original alcohol form, which can then be separated by conventional chromatographic methods. The efficiency of the resolution is quantified by the enantiomeric ratio (E). nih.gov

Purity Analysis and Enantiomeric Excess Determination Methods

Accurately determining the enantiomeric purity, or enantiomeric excess (ee), of a sample of this compound is crucial. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most common and reliable method for this purpose. sigmaaldrich.comsemanticscholar.orgsigmaaldrich.comnih.govnih.govnih.gov

Chiral HPLC columns contain a chiral selector, often based on polysaccharides like amylose (B160209) or cellulose (B213188) derivatives, which interacts differently with the two enantiomers. nih.gov This differential interaction leads to different retention times for the enantiomers, allowing for their separation and quantification. The choice of the mobile phase, which can range from normal-phase (e.g., hexane/isopropanol) to reversed-phase (e.g., water/acetonitrile or methanol), and the specific chiral column are critical for achieving good separation. sigmaaldrich.comnih.govnih.gov The enantiomeric excess is calculated from the relative peak areas of the two enantiomers in the chromatogram.

Other methods for determining enantiomeric excess include nuclear magnetic resonance (NMR) spectroscopy using chiral solvating agents or chiral derivatizing agents, and attenuated total reflectance infrared (ATR-IR) spectroscopy in combination with chemometric analysis. nih.gov

Table 2: Methods for Enantiomeric Excess Determination

| Method | Principle | Advantages |

| Chiral HPLC | Differential interaction with a chiral stationary phase. sigmaaldrich.comsigmaaldrich.com | High accuracy, widely applicable. semanticscholar.orgnih.gov |

| Chiral NMR | Formation of diastereomeric complexes with a chiral agent, leading to distinct NMR signals. | Rapid analysis. |

| ATR-IR with Chemometrics | Measurement of small spectral changes upon formation of diastereomeric complexes. nih.gov | Potential for on-line monitoring. nih.gov |

Computational Investigations and Theoretical Aspects

Quantum Chemical Studies on Molecular Conformation and Stability

The bulky mesityl group (2,4,6-trimethylphenyl) imposes significant steric hindrance, which, in conjunction with the bromo-substituted phenyl ring, governs the preferred spatial arrangement of the molecule. Quantum chemical methods, such as Density Functional Theory (DFT), can be employed to calculate the potential energy surface of the molecule as a function of the dihedral angles of the aryl groups. These calculations can identify the global minimum energy conformation and the energy barriers between different rotational isomers (rotamers).

For instance, studies on sterically hindered diaryl systems have shown that the molecule often adopts a conformation that minimizes steric repulsion between the bulky groups. rsc.org In the case of (3-bromophenyl)(mesityl)methanol, this would likely involve a staggered arrangement of the two aryl rings. The stability of different conformers can be quantified by their calculated relative energies.

Table 1: Representative Data from Conformational Analysis of a Diaryl System This table presents hypothetical data to illustrate the output of a typical conformational analysis.

| Conformer | Dihedral Angle (° Mesityl-C-C-Phenyl) | Relative Energy (kcal/mol) | Population (%) at 298 K |

|---|---|---|---|

| Anti | 180 | 0.00 | 75 |

| Gauche 1 | 60 | 1.20 | 12.5 |

Elucidation of Reaction Mechanisms via Computational Modeling

Computational modeling is a powerful tool for investigating the step-by-step pathway of a chemical reaction, providing insights that are often difficult to obtain experimentally. sustainability-directory.comrsc.org

Transition State Localization and Characterization

A key aspect of understanding a reaction mechanism is the identification and characterization of the transition state—the highest energy point along the reaction coordinate. smu.edu For reactions involving this compound, such as its synthesis via the Grignard reaction between 3-bromobenzaldehyde (B42254) and mesitylmagnesium bromide, or its subsequent reactions, computational methods can locate the transition state structure. numberanalytics.com

The geometry of the transition state reveals the arrangement of atoms at the point of bond-breaking and bond-forming. Frequency calculations are then performed to confirm that the located structure is indeed a true transition state, which is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Potential Energy Surface Analysis of Elementary Steps

By mapping the potential energy surface (PES), computational chemists can visualize the energy landscape of a reaction. bohrium.comyoutube.com The PES connects the reactants, transition states, intermediates, and products, providing a comprehensive view of the reaction pathway. bohrium.com Methods like Intrinsic Reaction Coordinate (IRC) calculations can trace the path from the transition state down to the reactants and products, confirming that the identified transition state connects the correct species. smu.edu

For a multi-step reaction, each elementary step will have its own transition state and associated energy barrier. The analysis of the PES allows for the determination of the rate-determining step, which is the step with the highest energy barrier. mdpi.com

Prediction of Reactivity and Selectivity in Catalytic Processes

Computational methods are increasingly used to predict the outcome of catalytic reactions. nih.govmdpi.com For chiral molecules like this compound, predicting enantioselectivity in asymmetric synthesis is of particular importance. rsc.org

In the context of the asymmetric reduction of a precursor ketone, (3-bromophenyl)(mesityl)ketone, to form the chiral alcohol, computational modeling can be used to study the interaction between the substrate and a chiral catalyst. By calculating the energies of the transition states leading to the two different enantiomers, the enantiomeric excess (ee) of the reaction can be predicted. These predictions can guide the selection of the most effective catalyst for achieving high enantioselectivity. nih.govnih.gov

Rational Design of Catalytic Systems and Ligands Based on Computational Insights

The insights gained from computational studies can be used to rationally design more efficient and selective catalysts. monash.eduresearchgate.net By understanding the key interactions between the catalyst and the substrate at the transition state, modifications can be proposed to the catalyst structure to enhance these interactions and improve catalytic performance. numberanalytics.com

For example, if a computational study reveals that steric bulk at a particular position on a chiral ligand is crucial for high enantioselectivity, new ligands with even bulkier substituents at that position can be designed and computationally evaluated before being synthesized in the lab. dicp.ac.cn This "in silico" design process can significantly accelerate the discovery of new and improved catalysts. nih.gov

Theoretical Analysis of Steric and Electronic Effects on Reaction Outcomes

The reactivity of this compound is governed by a combination of steric and electronic effects. numberanalytics.com The bulky mesityl group exerts a significant steric influence, while the bromo substituent on the phenyl ring has a notable electronic effect due to its electronegativity and ability to participate in resonance.

Computational analysis can disentangle these effects. nih.govresearchgate.net For example, by systematically varying the substituents on the aryl rings in a computational model and observing the resulting changes in reaction barriers and product stabilities, the individual contributions of steric and electronic factors can be quantified. rsc.org Energy decomposition analysis (EDA) is a computational technique that can partition the interaction energy between fragments (e.g., the catalyst and substrate) into electrostatic, steric, and orbital interaction components, providing a deeper understanding of the forces driving the reaction. nih.gov

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| (3-bromophenyl)(mesityl)ketone |

| 3-bromobenzaldehyde |

Advanced Applications in Chemical Research

Utilization as a Versatile Building Block in Complex Molecule Synthesis

While specific examples of the use of (3-Bromophenyl)(mesityl)methanol in the synthesis of complex molecules are not detailed in current literature, its structure is well-suited for such applications. The bromine atom serves as a handle for introducing molecular complexity. For instance, it could be readily employed in Suzuki, Sonogashira, Heck, or Buchwald-Hartwig cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. The diarylmethanol moiety itself is a precursor to a variety of other functional groups.

Potential Synthetic Transformations:

| Reaction Type | Reagent/Catalyst | Potential Product |

| Suzuki Coupling | Arylboronic acid, Pd catalyst | (Mesityl)(terphenyl-3-yl)methanol |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst | (Mesityl)(3-alkynylphenyl)methanol |

| Buchwald-Hartwig Amination | Amine, Pd or Cu catalyst | (3-Aminophenyl)(mesityl)methanol |

| Oxidation | Oxidizing agent (e.g., PCC, DMP) | (3-Bromophenyl)(mesityl)methanone |

| Reduction | Reducing agent (e.g., H₂, Pd/C) | (3-Bromophenyl)(mesityl)methane |

These potential transformations highlight how this compound could serve as a starting material for the construction of elaborate molecular architectures, including those found in pharmaceuticals and other biologically active compounds.

Precursor for Advanced Catalytic Systems and Ligands

The structure of this compound suggests its potential as a precursor for the synthesis of novel ligands for catalysis. The presence of the bromine atom allows for the introduction of coordinating groups, such as phosphines, amines, or N-heterocyclic carbenes (NHCs), through cross-coupling reactions. The bulky mesityl group can provide the necessary steric hindrance around a metal center to promote specific catalytic activities and selectivities.

For example, a phosphine (B1218219) group could be introduced via a coupling reaction with a diarylphosphine oxide followed by reduction. The resulting phosphine ligand, incorporating the bulky diarylmethanol framework, could then be complexed with transition metals like palladium, rhodium, or iridium to form catalysts for various organic transformations.

Integration into Functional Materials and Supramolecular Assemblies

Diarylmethanol derivatives are known to be building blocks for functional materials, including polymers and liquid crystals. The polar hydroxyl group can participate in hydrogen bonding, a key interaction in the formation of supramolecular assemblies. The aromatic rings provide a rigid core, while the bromo and mesityl substituents can be used to tune the material's properties, such as its solubility, thermal stability, and electronic characteristics.

The bromine atom could be converted into other functional groups, such as alkynes or azides, which can then be used in "click" chemistry reactions to attach the molecule to polymer backbones or other molecular scaffolds. The bulky mesityl group can influence the packing of the molecules in the solid state, potentially leading to materials with interesting optical or electronic properties.

Development of Chemical Probes and Research Tools

Chemical probes are essential tools for studying biological processes. The development of probes for specific protein targets, such as bromodomains, often involves the synthesis of molecules containing a bromo-substituted aromatic ring. While there is no specific mention of this compound as a chemical probe, its structure contains the necessary features. The diarylmethanol core could serve as a scaffold to present the bromophenyl group for interaction with a target protein. The hydroxyl group provides a point for further functionalization, for example, by attaching a fluorescent dye or an affinity tag to enable visualization or pull-down experiments.

Contribution to Methodological Advancements in Organic Synthesis

The unique combination of a reactive site (the bromine atom) and a sterically demanding group (the mesityl group) in this compound makes it a potentially interesting substrate for studying new reaction methodologies. For example, it could be used to test the limits of new cross-coupling catalysts designed to work with sterically hindered substrates. The development of synthetic methods that can efficiently transform such molecules would be a significant advancement in organic synthesis.

Q & A

Advanced Research Question

- Crystallography : X-ray diffraction reveals molecular packing density and hydrogen-bonding interactions (e.g., O–H⋯Br motifs), critical for understanding solubility and stability .

- DFT studies : Analyze HOMO-LUMO gaps and electrostatic potential maps to identify reactive sites (e.g., bromine substituents enhance electrophilicity) .

How can researchers resolve contradictions in reported synthetic yields for analogous brominated aryl alcohols?

Advanced Research Question

Discrepancies in yields (e.g., 90% vs. 99%) arise from:

- Catalyst purity : Trace water in SOCl₂ reduces efficacy.

- Workup protocols : Incomplete neutralization or extraction lowers recovery.

- Validation : Cross-check yields via HPLC (retention time ~2.43 min) and ¹H NMR (δ 3.65 ppm for CH₂ groups) .

What safety protocols are critical for handling this compound in laboratory settings?

Basic Research Question

- Storage : Use airtight containers at <4°C to prevent degradation .

- Ventilation : Avoid inhalation; work in fume hoods due to potential respiratory irritation.

- Ignition control : Prohibit open flames near mesityl oxide derivatives (flash point ~12°C) .

How does hydrogen-bonding propensity influence the compound’s reactivity in catalytic applications?

Advanced Research Question

The hydroxyl group facilitates hydrogen bonding with Lewis bases (e.g., catalysts or substrates). Computational studies show:

- Active sites : The –OH group participates in transition-state stabilization during esterification or nucleophilic substitutions.

- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance reactivity by stabilizing charged intermediates .

What analytical techniques validate the purity and structural integrity of this compound?

Basic Research Question

- Chromatography : HPLC (RT = 2.43–3.8 min) and TLC (Rf ~0.9 in CH₂Cl₂) monitor reaction progress .

- Spectroscopy : ¹H NMR (e.g., δ 7.46 ppm for aromatic protons) confirms substitution patterns .

- Mass spectrometry : ESI-LRMS (m/z = 229 [MH⁺]) verifies molecular weight .

How do steric effects from the mesityl group impact reaction pathways in cross-coupling reactions?

Advanced Research Question

The mesityl group’s ortho-methyl substituents introduce steric hindrance, which:

- Slows oxidative addition : Reduces efficiency in Pd-catalyzed couplings (e.g., Suzuki-Miyaura).

- Directs regioselectivity : Favors para-substitution in electrophilic aromatic substitutions.

- Mitigation : Use bulky ligands (e.g., XPhos) to enhance catalyst turnover .

What role does this compound play in asymmetric synthesis, and how is enantiomeric purity assessed?

Advanced Research Question

As a chiral alcohol, it serves as a precursor for ligands or catalysts. Enantiomeric purity (>95% ee) is determined via:

- Chiral GC : Resolves enantiomers using β-cyclodextrin columns.

- Polarimetry : Specific rotation ([α]D) compared to racemic mixtures .

How can conflicting solubility data in water/organic solvents be reconciled for this compound?

Advanced Research Question

Reported solubility variations arise from:

- Crystallinity : Amorphous vs. crystalline forms (e.g., density ~1.436 g/cm³) impact dissolution rates .

- pH effects : Protonation of –OH group at low pH increases aqueous solubility.

- Validation : Use shake-flask method with UV-Vis quantification at λmax ~270 nm .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.